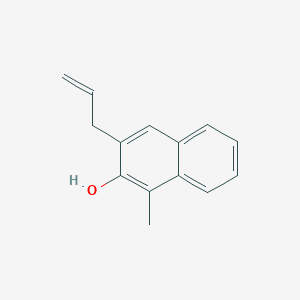

3-Allyl-1-methylnaphthalen-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Allyl-1-methylnaphthalen-2-ol is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, characterized by the presence of an allyl group and a methyl group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1-methylnaphthalen-2-ol typically involves the alkylation of 1-methylnaphthalene with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-1-methylnaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the allyl group to a propyl group.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Friedel-Crafts alkylation or acylation reactions are typical, using reagents like aluminum chloride or boron trifluoride.

Major Products

Oxidation: Naphthoquinones.

Reduction: 3-Propyl-1-methylnaphthalen-2-ol.

Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

3-Allyl-1-methylnaphthalen-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Allyl-1-methylnaphthalen-2-ol involves its interaction with various molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The naphthalene ring system can intercalate with DNA, potentially leading to anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

- 1-Methylnaphthalene

- 2-Methylnaphthalene

- 1-Allylnaphthalene

- 2-Allylnaphthalene

Uniqueness

3-Allyl-1-methylnaphthalen-2-ol is unique due to the presence of both an allyl and a methyl group on the naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, it offers a unique combination of reactivity and stability, which can be advantageous in synthetic and industrial processes.

Biological Activity

3-Allyl-1-methylnaphthalen-2-ol is a compound that belongs to the naphthalene family and is characterized by its allyl substituent. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. The following sections provide a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

This compound can be synthesized through various methods, including allylation reactions involving naphthalene derivatives. Its structure includes a hydroxyl group that contributes to its reactivity and biological activity.

Antioxidant Activity

The antioxidant potential of naphthalene derivatives has been documented extensively. The presence of the hydroxyl group in this compound may enhance its ability to scavenge free radicals. A comparative analysis of related compounds shows varying degrees of radical scavenging activity, which could be extrapolated to predict the antioxidant capacity of this compound.

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Free radical scavenging |

| Diallyl sulfide | 50 | ROS generation inhibition |

| Allicin | 66 | Apoptosis induction via mitochondrial pathways |

Anticancer Activity

The anticancer properties of allyl derivatives have been explored in various studies. For example, compounds like diallyl disulfide have demonstrated significant cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. Although direct studies on this compound are scarce, its structural similarity to known bioactive compounds suggests potential efficacy in cancer treatment.

Case Study: Cytotoxic Effects

In vitro studies on similar naphthalene derivatives have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These studies often report mechanisms involving:

- Induction of apoptosis through caspase activation.

- Cell cycle arrest at the G2/M phase.

The following table summarizes findings from related studies:

| Cell Line | Compound | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | Diallyl disulfide | 50 | Apoptosis via caspase activation |

| HCT116 | Allicin | 66 | G2/M phase arrest |

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of naphthalene derivatives. A study highlighted that modifications in the alkyl chain length and functional groups significantly influenced the bioactivity of these compounds.

In Silico Studies

Computational docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in oxidative stress pathways and cancer progression.

Properties

Molecular Formula |

C14H14O |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-methyl-3-prop-2-enylnaphthalen-2-ol |

InChI |

InChI=1S/C14H14O/c1-3-6-12-9-11-7-4-5-8-13(11)10(2)14(12)15/h3-5,7-9,15H,1,6H2,2H3 |

InChI Key |

PXCDLJPONRYJLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC2=CC=CC=C12)CC=C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.